molecular formula C18H18N2O4 B2594991 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034440-31-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2594991
CAS No.: 2034440-31-6
M. Wt: 326.352
InChI Key: IPHICOZPTJYSSV-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a hydroxypropyl chain and a 1-methyl-2-oxo-dihydropyridine carboxamide group. The benzofuran group may enhance binding affinity to biological targets, while the hydroxypropyl side chain could improve solubility.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHICOZPTJYSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Zinc chloride, Lewis acids

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of halogenated or nitrated benzofuran derivatives

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the dihydropyridine carboxamide moiety can interact with cellular proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared moieties or applications:

Dihydropyridine Carboxamide Derivatives

The dihydropyridine (DHP) scaffold is a hallmark of calcium channel blockers (e.g., nifedipine). However, carboxamide substitutions alter bioactivity. For example:

  • WHO-listed elastase inhibitor (N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide): Structural similarity: Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone but incorporates methanesulfonyl and trifluoromethyl groups. Key difference: The benzofuran and hydroxypropyl groups in the target compound may confer distinct solubility or target specificity compared to the WHO compound’s sulfonyl and fluorinated substituents.

Hydroxypropyl-Containing Compounds

Hydroxypropyl groups are common in surfactants and antistatic agents, as seen in cosmetic ingredients like DIOLEOYL EDTHP-MONIUM METHOSULFATE ():

  • Structural overlap : Both compounds feature hydroxypropyl chains, which enhance water solubility.
  • Functional contrast : Cosmetic ingredients prioritize surface activity, while the target compound’s DHP core suggests pharmaceutical relevance.

Benzofuran Derivatives

Benzofuran moieties are prevalent in bioactive molecules (e.g., anticoagulants, antimicrobials).

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Reported Activity/Use Source
Target Compound Dihydropyridine-carboxamide Benzofuran, hydroxypropyl N/A (structural analog analysis)
WHO Elastase Inhibitor Dihydropyridine-carboxamide Methanesulfonyl, trifluoromethyl phenyl Enzyme inhibition
DIOLEOYL EDTHP-MONIUM METHOSULFATE Quaternary ammonium Hydroxypropyl, oleoyl chains Antistatic agent

Research Implications and Gaps

  • Solubility and formulation: The hydroxypropyl group may improve bioavailability compared to non-polar DHP derivatives, but empirical data are needed.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on recent research findings, including case studies and data tables.

Structure and Synthesis

The compound features a complex structure that combines a benzofuran moiety with a dihydropyridine framework. The synthesis of such compounds typically involves multi-step reactions, leveraging various organic chemistry techniques such as cyclization and coupling reactions. Research indicates that modifications in the benzofuran and dihydropyridine components can significantly influence biological activity.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. For instance, a series of benzofuran derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL . This suggests that the benzofuran structure is crucial for enhancing the antimicrobial efficacy of the compounds.

Antioxidant Properties

Compounds containing the benzofuran structure have demonstrated notable antioxidant activities. Studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often measured using assays like DPPH and ABTS, where higher activity correlates with lower IC50 values.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzofuran derivatives. For example, certain compounds have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 . The anti-inflammatory mechanisms often involve inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Studies

  • Anti-inflammatory Study :
    A study assessed the effects of a specific benzofuran derivative on chronic inflammation models. The compound reduced TNF-alpha levels by 93.8% and IL-1 levels by 98%, demonstrating its potent anti-inflammatory activity .
  • Antimicrobial Efficacy :
    In another study, derivatives were tested against various strains of bacteria and fungi, showing MIC values as low as 0.78 μg/mL for certain compounds, indicating strong antimicrobial properties .

Data Table: Summary of Biological Activities

Biological ActivityCompound TestedMIC (μg/mL)Mechanism
AntimicrobialBenzofuran Derivative A2Cell wall synthesis inhibition
Benzofuran Derivative B8Protein synthesis inhibition
Anti-inflammatoryBenzofuran Derivative C-NF-kB pathway inhibition
AntioxidantBenzofuran Derivative DIC50: 10Free radical scavenging

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